molecular formula C19H16N2O4 B2942001 (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 329195-44-0

(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2942001
CAS No.: 329195-44-0
M. Wt: 336.347
InChI Key: NUYXSGJVFKLXFE-VZCXRCSSSA-N
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Description

The compound (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group and a carboxamide moiety.

Properties

IUPAC Name

2-(4-acetylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11(22)12-6-8-14(9-7-12)21-19-15(18(20)23)10-13-4-3-5-16(24-2)17(13)25-19/h3-10H,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYXSGJVFKLXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which exhibits a variety of biological activities. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

The molecular formula of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is C20H18N2O4, with a molecular weight of approximately 350.37 g/mol. Its structure features a chromene backbone integrated with an acetamide functional group and an imino substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that chromene derivatives, including (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively suppressed the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective potential. A study focusing on iminochromene derivatives revealed that certain compounds within this class could serve as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Specifically, derivatives similar to (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide showed promising results in enhancing cognitive function and providing neuroprotection against amyloid-beta-induced neuronal damage .

The mechanism by which (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exerts its biological effects involves multiple pathways:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor for key enzymes such as AChE and BuChE, which are crucial in regulating neurotransmitter levels in the brain.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways that lead to cell death, thereby reducing tumor growth.
  • Antioxidant Activity : The presence of methoxy groups in the chromene structure contributes to its antioxidant properties, helping to mitigate oxidative stress within cells .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of breast cancer cell proliferation; induction of apoptosis observed.,
NeuroprotectionInhibition of AChE and BuChE; protection against Aβ-induced neuronal damage noted. ,
Mechanistic InsightsActivation of caspases and modulation of oxidative stress markers linked to therapeutic effects.,

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ primarily in the substituents on the imino group and carboxamide moiety. A comparative analysis is summarized below:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound : (2Z)-2-[(4-Acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-Acetylphenyl C₉H₁₇N₂O₄* ~361.3 (estimated) Predicted moderate lipophilicity due to acetyl group; potential H-bond acceptor
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-Cyanophenyl C₂₀H₁₅N₃O₄ 361.35 High electron-withdrawing effect; likely reduced solubility
(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide 4-Methylphenyl (p-tolyl) C₂₁H₂₀N₂O₄ 364.39 Increased lipophilicity (logP ~3.2 predicted); ethoxy group may enhance stability
(2Z)-8-methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide 2-Methylphenyl C₁₈H₁₆N₂O₃ 308.33 Steric hindrance from ortho-methyl group; lower molecular weight
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide 4-Methylphenyl + benzodiazolyl C₃₁H₂₄N₄O₃ 500.55 High molecular weight; benzodiazolyl group may enhance π-π stacking interactions

*Estimated based on structural similarity to and .

Substituent Effects on Physicochemical Properties

  • Electron-Donating/Accepting Groups: The 4-acetylphenyl group (target compound) introduces moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 4-cyanophenyl analog () exhibits stronger electron withdrawal, likely reducing solubility but improving target binding in hydrophobic pockets .
  • Benzodiazolyl Modifications :

    • Compounds with benzodiazolyl groups () show enhanced molecular weight and complexity, which may improve receptor binding but complicate synthetic scalability .

Pharmacological Implications

  • Lipophilicity and Bioavailability: Ethoxy-substituted analogs () may exhibit prolonged half-lives due to metabolic stability, whereas cyano derivatives () could face rapid clearance . Predicted pKa values (e.g., 10.75 for ) suggest basic character, influencing ionization state at physiological pH .
  • Target Interactions :

    • The 4-acetylphenyl group’s ketone moiety may act as a hydrogen-bond acceptor, enhancing interactions with serine or threonine residues in enzymes .

Research Findings and Gaps

  • Available Data : Structural and synthetic details for analogs are well-documented (–12), but pharmacological data (e.g., IC₅₀, toxicity) are lacking.
  • Critical Gaps : Experimental validation of predicted properties (e.g., logP, pKa) and target-specific activity assays are needed to prioritize lead compounds.

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